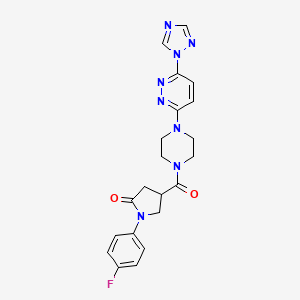
(1R,2R)-2-pyridin-2-yloxycyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically include the formation of amine groups attached to a pyridine ring. For instance, the synthesis of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine was characterized by various spectroscopic techniques, suggesting a methodical approach to the synthesis of pyridinyl amines . Although the exact synthesis of (1R,2R)-2-pyridin-2-yloxycyclohexan-1-amine is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of pyridinyl amines is often confirmed using techniques such as NMR, FTIR, UV-Vis, mass spectrometry, and X-ray diffraction . These methods provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecule. For the compound of interest, such analyses would likely reveal the stereochemistry of the cyclohexan-1-amine moiety and the orientation of the pyridin-2-yloxy group.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions specific to (1R,2R)-2-pyridin-2-yloxycyclohexan-1-amine. However, pyridinyl amines are known to participate in various chemical reactions, often acting as ligands in coordination chemistry or as intermediates in the synthesis of pharmaceuticals . The reactivity of the compound would be influenced by the electron-donating or withdrawing properties of the substituents attached to the pyridine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinyl amines can be inferred from their structural characteristics. For example, the presence of hydrogen bonding, as seen in the crystal structure of related compounds, suggests that (1R,2R)-2-pyridin-2-yloxycyclohexan-1-amine may also exhibit such intermolecular interactions, which could affect its solubility and melting point . The lipophilicity of the compound would be influenced by the substituents on the pyridine ring, as seen in the structure-activity relationships of antimalarial (1H-pyridin-4-ylidene)amines .
Relevant Case Studies
While the papers provided do not contain case studies on the specific compound, they do offer insights into the potential applications of pyridinyl amines. For instance, derivatives of pyridinyl amines have been evaluated for their antimalarial activity, indicating the potential for (1R,2R)-2-pyridin-2-yloxycyclohexan-1-amine to be assessed in a similar context . Additionally, the supramolecular characteristics of pyridinyl amines, such as π-π stacking and hydrogen bonding, could be relevant for the design of new materials or pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
(1R,2R)-2-pyridin-2-yloxycyclohexan-1-amine has been explored in the field of organic synthesis and catalysis. Londregan, Jennings, and Wei (2010) demonstrated its utility in the synthesis of 2-aminopyridines, presenting a mild alternative to traditional chemistry for the generation of these compounds (Londregan, Jennings, & Wei, 2010). Additionally, Kostenko, Kucherenko, and Zlotin (2018) utilized derivatives of this compound in the design of recyclable C2-symmetric tertiary amine-squaramide organocatalysts for asymmetric synthesis (Kostenko, Kucherenko, & Zlotin, 2018).
Luminescent Properties and Optical Materials
Cheng, Cao, Zhang, Zhang, Gou, and Fang (2013) explored its application in the creation of chiral mononuclear and one-dimensional cadmium(II) complexes. These complexes exhibit luminescent properties, indicating potential as optical materials (Cheng et al., 2013).
Tautomerism and Molecular Structure
The compound has been studied for its role in intramolecular hydrogen bonding and tautomerism. Nazır, Yıldız, Yılmaz, Tahir, and Ülkü (2000) investigated Schiff bases incorporating this compound, examining their tautomerism and molecular structures (Nazır et al., 2000).
Macrocyclic Ligands and Complexes
The use of (1R,2R)-2-pyridin-2-yloxycyclohexan-1-amine in the synthesis of macrocyclic ligands and complexes has been studied by Rezaeivala and Keypour (2014), highlighting its importance in coordination chemistry (Rezaeivala & Keypour, 2014).
Chemical Reactions and Mechanisms
Its involvement in various chemical reactions and mechanisms, such as cyclohexene oxide/carbon dioxide copolymerization, has been investigated by Devaine-Pressing, Dawe, and Kozak (2015), demonstrating its versatility in catalysis (Devaine-Pressing, Dawe, & Kozak, 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,2R)-2-pyridin-2-yloxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h3-4,7-10H,1-2,5-6,12H2/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZPPXGITMTHFX-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-pyridin-2-yloxycyclohexan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

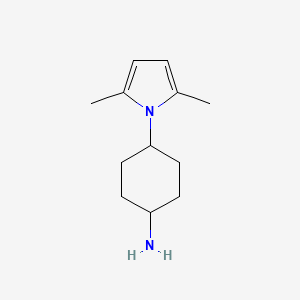
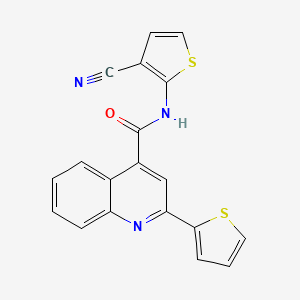
![2-Butylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3012678.png)
![7-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
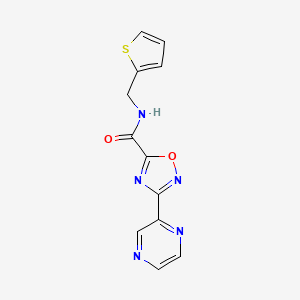
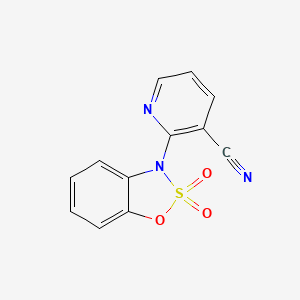
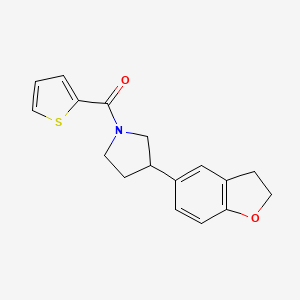

![N-(4-fluorobenzyl)-1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B3012686.png)
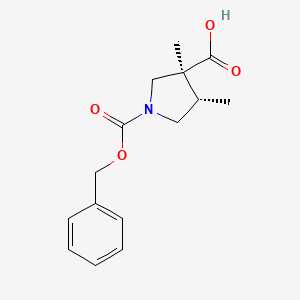
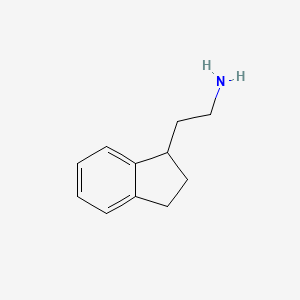
![(Z)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylacrylamide](/img/structure/B3012689.png)
![(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3012691.png)
